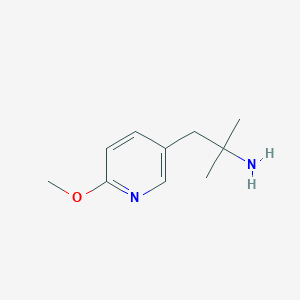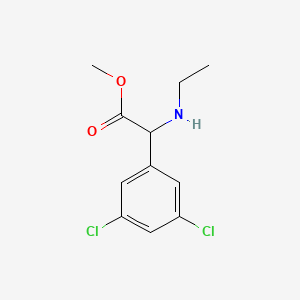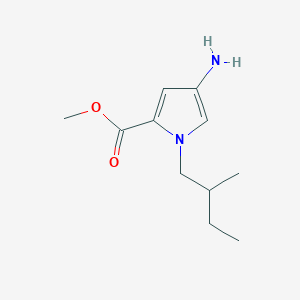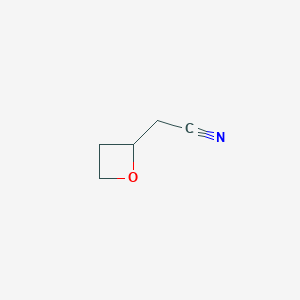
4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal of the Boc group under acidic conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid typically involves the following steps:
-
Protection of the Amino Group: : The amino group of 3,5-dimethyl-hexanoic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.
3,5-dimethyl-hexanoic acid+Boc-Cl→4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid
-
Purification: : The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection reaction.
Automated Purification Systems: Industrial purification methods include automated column chromatography and crystallization units to ensure high purity and yield.
化学反应分析
Types of Reactions
4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid undergoes several types of chemical reactions:
-
Deprotection: : The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid+TFA→3,5-dimethyl-hexanoic acid+CO2+tert-butanol
-
Coupling Reactions: : It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous conditions.
Major Products
Deprotection: 3,5-dimethyl-hexanoic acid.
Coupling: Peptides with this compound as a residue.
科学研究应用
4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to various biomolecules.
Medicinal Chemistry: It serves as a building block in the synthesis of peptide-based drugs and inhibitors.
Industrial Chemistry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during synthetic steps and is removed under acidic conditions to reveal the free amino group, which can then participate in further reactions.
相似化合物的比较
Similar Compounds
- 4-tert-Butoxycarbonylamino-3-methyl-hexanoic acid
- 4-tert-Butoxycarbonylamino-3,5-dimethyl-pentanoic acid
- 4-tert-Butoxycarbonylamino-3,5-dimethyl-heptanoic acid
Uniqueness
4-tert-Butoxycarbonylamino-3,5-dimethyl-hexanoic acid is unique due to its specific structure, which provides steric hindrance and stability during peptide synthesis. The presence of two methyl groups on the hexanoic acid backbone enhances its hydrophobicity, making it suitable for specific applications in medicinal chemistry and bioconjugation.
属性
分子式 |
C13H25NO4 |
|---|---|
分子量 |
259.34 g/mol |
IUPAC 名称 |
3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-8(2)11(9(3)7-10(15)16)14-12(17)18-13(4,5)6/h8-9,11H,7H2,1-6H3,(H,14,17)(H,15,16) |
InChI 键 |
ZSOOMKBANVNFEA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(C)CC(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(tert-Butyl)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13537638.png)




![tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate](/img/structure/B13537672.png)








